[(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid
Description
{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353943-44-8) is a carbamate derivative characterized by a cyclohexyl backbone substituted at the 4-position with a cyclopropyl-(2-hydroxyethyl)amino group and a benzyl ester-protected carbamate. This compound is structurally distinct due to the combination of a rigid cyclopropyl ring, a polar hydroxyethyl chain, and the benzyl ester moiety. The hydroxyethyl group enhances hydrophilicity, while the cyclopropyl ring introduces steric constraints that may affect conformational flexibility .
Properties
IUPAC Name |
2-[ethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-17(10-13(18)19)12-9-7-6-8-11(12)16-14(20)21-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQNWBDCOFASJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCCC1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid requires disassembly into three primary components:
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Cyclohexylamine backbone : Derived from hydrogenation of aromatic precursors or functionalized cyclohexane derivatives .
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tert-Butoxycarbonyl (Boc) protecting group : Introduced via Boc-anhydride or Boc-chloride reagents under basic conditions .
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Ethylamino-acetic acid side chain : Installed through alkylation or nucleophilic substitution reactions .
Critical intermediates include 4-amino-cyclohexyl acetic acid (cis/trans mixture) and diethyl 2-(tert-butoxycarbonylamino)malonate , which serve as building blocks for subsequent functionalization.
Hydrogenation of Aromatic Precursors to Cyclohexyl Derivatives
The cyclohexyl core is synthesized via catalytic hydrogenation of nitroaromatic compounds. A patented method outlines the conversion of 4-nitrophenylacetic acid sodium salt to 4-amino-cyclohexyl acetic acid using Raney nickel under high-pressure hydrogen:
| Step | Conditions | Outcome | Yield |
|---|---|---|---|
| Initial hydrogenation | 49°C, 130 atm H₂, aqueous medium | Partial reduction to 4-aminophenyl acetic acid | 81% trans isomer |
| Secondary hydrogenation | 130°C, 172 atm H₂ | Cyclohexane ring formation | 76% overall |
Key parameters:
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Temperature : Elevated temperatures (>50°C) favor trans isomer formation .
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Catalyst : Raney nickel outperforms palladium in minimizing byproducts .
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Solvent : Aqueous ethanol ensures solubility while facilitating catalyst recovery .
Boc Protection of the Cyclohexylamine Moiety
The Boc group is introduced to the primary amine of 4-amino-cyclohexyl acetic acid to prevent undesired side reactions during subsequent steps. A two-step protocol adapted from malonate protection strategies is employed:
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Base activation : Treat 4-amino-cyclohexyl acetic acid with NaHCO₃ in THF at 0°C .
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Boc incorporation : Add di-tert-butyl dicarbonate (Boc₂O) dropwise, stir at room temperature for 12 hours .
| Parameter | Optimal Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → 25°C |
| Reaction Time | 12–16 hours |
| Yield | 88–92% |
The Boc group remains stable under basic and neutral conditions but is cleaved by acids (e.g., TFA, HCl) .
Ethylation of the Secondary Amine
Ethylation of the Boc-protected amine is achieved via nucleophilic substitution. A representative procedure uses ethyl bromide and NaH in DMF:
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Dissolve Boc-protected cyclohexylamine in anhydrous DMF.
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Add NaH (2.0 equiv) at 0°C, followed by ethyl bromide (1.5 equiv).
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Heat to 80°C for 2 hours.
| Condition | Specification |
|---|---|
| Base | Sodium hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80°C |
| Yield | 78% |
Alternative alkylating agents (e.g., ethyl iodide) increase reactivity but may reduce selectivity .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 50°C, 4h | Ethyl bromoacetate (1.2 equiv) | 79% |
| Hydrolysis | KOH, EtOH/H₂O, 12h | pH adjustment to 2 with HCl | 85% |
The malonate approach ensures regioselectivity, as the Boc group directs alkylation to the α-position .
Final Deprotection and Purification
Acidolytic removal of the Boc group is performed using trifluoroacetic acid (TFA) in dichloromethane :
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Dissolve the protected compound in DCM.
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Add TFA (10 equiv) at 0°C.
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Stir at room temperature for 1 hour.
Purification via silica gel chromatography (ethyl acetate/hexane) affords the final product in >98% purity .
Stereochemical Considerations and Isomer Control
The trans configuration of the cyclohexyl ring is critical for biological activity. Key strategies include:
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Hydrogenation pressure : >150 atm enhances trans selectivity (81% trans vs. 19% cis) .
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Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states favoring trans products .
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Catalyst modification : Nickel catalysts doped with chromium improve stereoselectivity by 12% .
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) requires modifications for safety and efficiency:
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Continuous hydrogenation : Fixed-bed reactors with Raney nickel reduce reaction time by 40% .
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Solvent recycling : Ethanol recovery systems cut costs by 30% .
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Alternative Boc reagents : Boc-OSu (N-hydroxysuccinimide ester) minimizes side reactions in aqueous media .
Analytical Characterization Data
Critical quality control metrics for the final product:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99.0% |
| Stereochemistry | Chiral GC | Trans:cis ≥98:2 |
| Residual solvents | GC-MS | <500 ppm ethanol |
| Water content | Karl Fischer | ≤0.5% |
¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, Boc CH₃), 3.44 (s, 2H, CH₂CO₂H), 4.18 (m, 4H, cyclohexyl H) .
Chemical Reactions Analysis
Acylation and Coupling Reactions
The compound participates in peptide bond formation via mixed-anhydride or coupling reagent-mediated methods:
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Acylation : The ethyl ester undergoes acylation with activated carboxylic acids (e.g., using 2,4,6-trichlorobenzoyl chloride or thionyl chloride) to form amides. This step employs bases like 4-dimethylaminopyridine (DMAP) or triethylamine .
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Coupling : Reagents like TCBOXY ([E]-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate) enable racemization-free amidation. Reaction conditions include dichloromethane or DMF with DIPEA as a base .
Data Table 2: Coupling Conditions
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| TCBOXY | DCM | DIPEA | rt | 90–95% |
| Thionyl chloride | Toluene | NaHCO₃ | 20–25°C | 85% |
Deprotection and Functionalization
The Boc group is removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to regenerate the secondary amine for further functionalization .
Data Table 3: Deprotection Protocol
| Deprotection Agent | Solvent | Time | Yield |
|---|---|---|---|
| HCl (4M) | Dioxane | 30 min | 95% |
Degradation Pathways
Hydrolysis of the ethyl ester under basic or acidic conditions converts the compound to the corresponding carboxylic acid:
This step is critical for isolation and purification .
Scientific Research Applications
Applications in Peptide Synthesis
Boc-Cha-OH serves as a valuable intermediate in peptide synthesis due to its ability to protect the amino group from unwanted reactions. This allows for selective modifications during peptide assembly:
- Peptide Chain Elongation: The Boc group can be easily removed under acidic conditions, allowing for further elongation of peptide chains.
- Complex Peptide Synthesis: Research has demonstrated its use in synthesizing complex peptides with therapeutic potential, such as those targeting specific biological pathways or diseases.
Biological Evaluations
Several studies have evaluated the biological activity of compounds related to Boc-Cha-OH:
- Antimycobacterial Activity: Similar compounds have shown significant activity against Mycobacterium species, suggesting potential applications in treating infections caused by these pathogens .
- Protein Interaction Studies: Boc-Cha-OH can be incorporated into proteins to study protein-protein interactions and enzyme mechanisms, providing insights into conformational changes and binding affinities.
Role in Drug Development
Boc-Cha-OH's structural characteristics make it an important candidate for drug development:
- Chiral Catalysis: The cyclohexyl moiety can be utilized to design chiral catalysts that promote asymmetric synthesis, leading to enantiopure products essential in pharmaceuticals.
- Therapeutic Applications: Ongoing research is exploring its role in developing new therapeutic agents targeting various diseases, leveraging its unique properties for enhanced efficacy and selectivity .
Mechanism of Action
The mechanism of action of [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Detailed Comparative Analysis
Substituent Effects on Reactivity and Stability
Hydroxyethyl vs. Chloroacetyl Groups The target compound’s hydroxyethyl group confers hydrogen-bonding capacity, improving aqueous solubility compared to chloroacetyl analogs (e.g., ). Chloroacetyl derivatives, however, exhibit higher electrophilicity, enabling nucleophilic substitution reactions under mild conditions . The benzyl ester in the target compound may be susceptible to hydrogenolysis, whereas chloroacetyl analogs could undergo hydrolysis or elimination under basic conditions .
Cyclopropyl vs. Alkyl/Isopropyl Groups The cyclopropyl group imposes steric and electronic constraints due to its rigid, strained ring structure. This may reduce metabolic degradation compared to flexible ethyl or isopropyl substituents () .
Positional Isomerism
- The 2-substituted positional isomer () may exhibit altered pharmacokinetics due to differences in spatial orientation. For example, the 4-substituted target compound could have better alignment with active sites in enzymes or receptors .
Biological Activity
[(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid, also known as 2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid, is a derivative of glycine that exhibits potential biological activities. This compound has garnered attention due to its implications in various physiological processes and therapeutic applications.
- Molecular Formula : C₁₃H₂₃NO₄
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 407.9 ± 28.0 °C at 760 mmHg
The biological activity of this compound can be attributed to its structural features, particularly the tert-butoxycarbonyl group which enhances its stability and solubility. Its mechanism primarily involves modulation of signaling pathways related to amino acids and their derivatives.
Ergogenic Effects
Research indicates that amino acids and their derivatives, including this compound, are recognized for their ergogenic properties. They influence:
- Anabolic Hormone Secretion : Enhancing the release of hormones that promote muscle growth.
- Exercise Performance : Providing fuel during physical activity and improving mental performance during stress-related tasks.
- Muscle Recovery : Preventing exercise-induced muscle damage, thus aiding in recovery post-exercise .
Case Studies
-
Study on Anabolic Effects :
A study published in Critical Reviews in Food Science and Nutrition examined the effects of amino acid derivatives on physical and mental performance. The findings suggested that compounds like this compound could significantly enhance performance metrics in athletes . -
Cancer Therapeutics :
Investigations into cyclin-dependent kinase (CDK) inhibitors have highlighted the potential of similar compounds in cancer therapy. CDK9, a target for therapeutic intervention, has shown increased expression in various cancers, suggesting that derivatives like this compound may also play a role in modulating cancer cell survival .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid?
- Methodology : The synthesis typically involves sequential protection of the cyclohexylamine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃/DMF), followed by ethylamine coupling via reductive amination or nucleophilic substitution. Acetic acid functionalization is achieved through carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification employs gradient silica gel chromatography (hexane:EtOAc) and recrystallization from ethanol/water .
- Key Considerations : Monitor Boc deprotection risks during acidic steps (e.g., TFA) and optimize reaction times to minimize racemization of the cyclohexyl group.
Q. What spectroscopic techniques are effective for characterizing the Boc-protected amine?
- Methodology :
- ¹H/¹³C NMR : Identify Boc methyl groups as singlets at δ ~1.4 ppm (¹H) and ~28 ppm (¹³C). Cyclohexyl protons show multiplet splitting (δ 1.2–2.1 ppm) .
- IR Spectroscopy : Detect Boc carbonyl stretching at ~1690–1710 cm⁻¹ and carboxylic acid O–H stretch (broad, ~2500–3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion [M+H]⁺ and Boc fragmentation (loss of 100 Da, C₄H₉O₂) .
Q. How can impurities be identified and quantified during synthesis?
- Methodology : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to separate by-products like de-Boc derivatives or ethylamine adducts. Quantify via UV detection (210–254 nm) and validate purity >95% .
Advanced Research Questions
Q. How does X-ray crystallography resolve the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with SHELXL refinement reveals bond lengths, angles, and hydrogen-bonding networks. For example, Boc carbonyl distances (C=O: ~1.36–1.42 Å) and cyclohexyl chair conformation (dihedral angles ~55–60°) are validated against the Cambridge Structural Database .
- Data Interpretation : Use Mercury/PLATON for packing analysis. Hydrogen bonds (O–H⋯O: ~2.6–2.8 Å) and C–H⋯O interactions stabilize crystal lattices .
Q. How do solvent polarity and pH influence Boc group stability?
- Methodology : Monitor Boc cleavage kinetics via ¹H NMR in varying solvents (e.g., DMSO vs. THF) and pH (1–7). Boc deprotection accelerates in acidic conditions (pH <3, TFA), while polar aprotic solvents stabilize the carbamate .
- Contradiction Resolution : Conflicting stability reports may arise from solvent traces (e.g., residual HCl). Use Karl Fischer titration to control water content (<0.1%) .
Q. What strategies resolve dynamic NMR splitting in the cyclohexyl ring?
- Methodology : Perform variable-temperature NMR (VT-NMR, 25–60°C) to slow ring flipping. At higher temps, coalescence of axial/equatorial protons (δ ~1.5–2.0 ppm) confirms conformational exchange. Complement with DFT calculations (B3LYP/6-31G*) to model energy barriers .
Q. How does the ethyl-amino group affect hydrogen-bonding in crystal packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
